molecular formula C4H12N2O B2538538 2-Methoxypropane-1,3-diamine CAS No. 44549-37-3

2-Methoxypropane-1,3-diamine

Cat. No.: B2538538
CAS No.: 44549-37-3
M. Wt: 104.153
InChI Key: JMORBWICMBFECY-UHFFFAOYSA-N
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Description

2-Methoxypropane-1,3-diamine is a useful research compound. Its molecular formula is C4H12N2O and its molecular weight is 104.153. The purity is usually 95%.
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Scientific Research Applications

Catalytic Studies

2-Methoxypropane-1,3-diamine, along with related compounds, plays a role in the synthesis and characterization of Mn(III)-Schiff Base-Dicyanamide complexes. These complexes exhibit peroxidase-like activities, relevant for catalysis in chemical reactions (Bermejo et al., 2017).

Synthesis of Zwitterionic Compounds

This compound is involved in the synthesis of zwitterionic derivatives of 2-hydroxypropanoic acid. It's used in the creation of novel organic compounds, expanding the repertoire of available chemicals for various applications (Zaleska et al., 2002).

1,2-Diamination Reactions

1,2-Diamines, including this compound, are crucial in the synthesis of natural products and pharmaceutical agents. They are key control elements in asymmetric synthesis and catalysis (Cardona & Goti, 2009).

Chemical Conformation Studies

Studies on 1,3-diamino-2-hydroxypropane, a compound related to this compound, have been conducted to understand the impact of pH on rotational conformations. This research is crucial in understanding the behavior of similar diamines in different environments (Cheng et al., 2002).

CO2 Absorption Research

Studies involving N-methylpropane-1,3-diamine, a variant of this compound, have been conducted to explore its efficiency in absorbing CO2. This research is significant for developing better carbon capture technologies (Yu et al., 2017).

Solid-Phase Combinatorial Chemistry

This compound derivatives have been used in the synthesis of pentaerythrityltetramine scaffolds for solid-phase combinatorial chemistry. This application is crucial for the development of diverse chemical libraries (Virta et al., 2004).

Spectroscopic Studies

Research involving 3-methoxythiophene, related to this compound, has provided insights into the solution phase redox process. This is a model for understanding reactions of similar compounds (Chang & Miller, 1987).

Safety and Hazards

The safety information for 2-Methoxypropane-1,3-diamine includes several hazard statements: H227, H314, and H335 . These indicate that the compound is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-methoxypropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c1-7-4(2-5)3-6/h4H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMORBWICMBFECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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